Sylveterpinolene
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Overview
Description
Sylveterpinolene is a chemical compound with the molecular formula C10H16 and a molecular weight of 136.2340. It is a monoterpene, which is a class of terpenes consisting of two isoprene units. Monoterpenes are commonly found in essential oils of plants and have various applications in the fragrance and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sylveterpinolene typically involves the cyclization of geranyl pyrophosphate, a common precursor in the biosynthesis of monoterpenes. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. Industrial production methods may involve the use of chemical synthesis techniques, such as the use of Lewis acids or other catalytic agents to promote the formation of the desired monoterpene structure .
Chemical Reactions Analysis
Types of Reactions
Sylveterpinolene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding alcohol or ketone derivatives.
Reduction: Reduction reactions can be used to modify the double bonds present in the compound.
Substitution: this compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, such as alcohols, ketones, and halogenated compounds .
Scientific Research Applications
Sylveterpinolene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which Sylveterpinolene exerts its effects involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Alpha-Terpineol: Another monoterpene with similar structural features but different functional groups.
Limonene: A monoterpene commonly found in citrus oils, known for its distinct lemon scent.
P-Cymene: A monoterpene with a similar carbon skeleton but different functional groups.
Uniqueness
Sylveterpinolene is unique due to its specific molecular structure and the presence of certain functional groups that confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
17092-80-7 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylidenecyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h7H,4-6H2,1-3H3 |
InChI Key |
BXZMJUJBUSHRMV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C)C)CCC1 |
Canonical SMILES |
CC1=CC(=C(C)C)CCC1 |
17092-80-7 | |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
m-mentha-1,3(8)-diene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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